

An In-depth Technical Guide to 3-Methoxypropionitrile (CAS 110-67-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypropionitrile

Cat. No.: B090507

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropionitrile, with the CAS number 110-67-8, is a versatile organic compound characterized by the presence of both a nitrile and an ether functional group. This unique structure imparts a useful combination of polarity and solvent properties, making it a valuable intermediate and component in various chemical applications. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and technical data.

Chemical and Physical Properties

3-Methoxypropionitrile is a clear, colorless to pale yellow liquid. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ NO	[1][2]
Molecular Weight	85.11 g/mol	[1][2]
Appearance	Clear colorless to yellow liquid	[1]
Melting Point	-62.9 °C	[2]
Boiling Point	164-165 °C	[2][3]
Density	0.937 g/mL at 25 °C	[3]
Solubility in Water	540 g/L	[1]
Refractive Index (n _{20/D})	1.403	[3]
Vapor Pressure	2.3 hPa at 30 °C	[2]
Flash Point	66 °C	[2]

Table 2: Spectroscopic Data

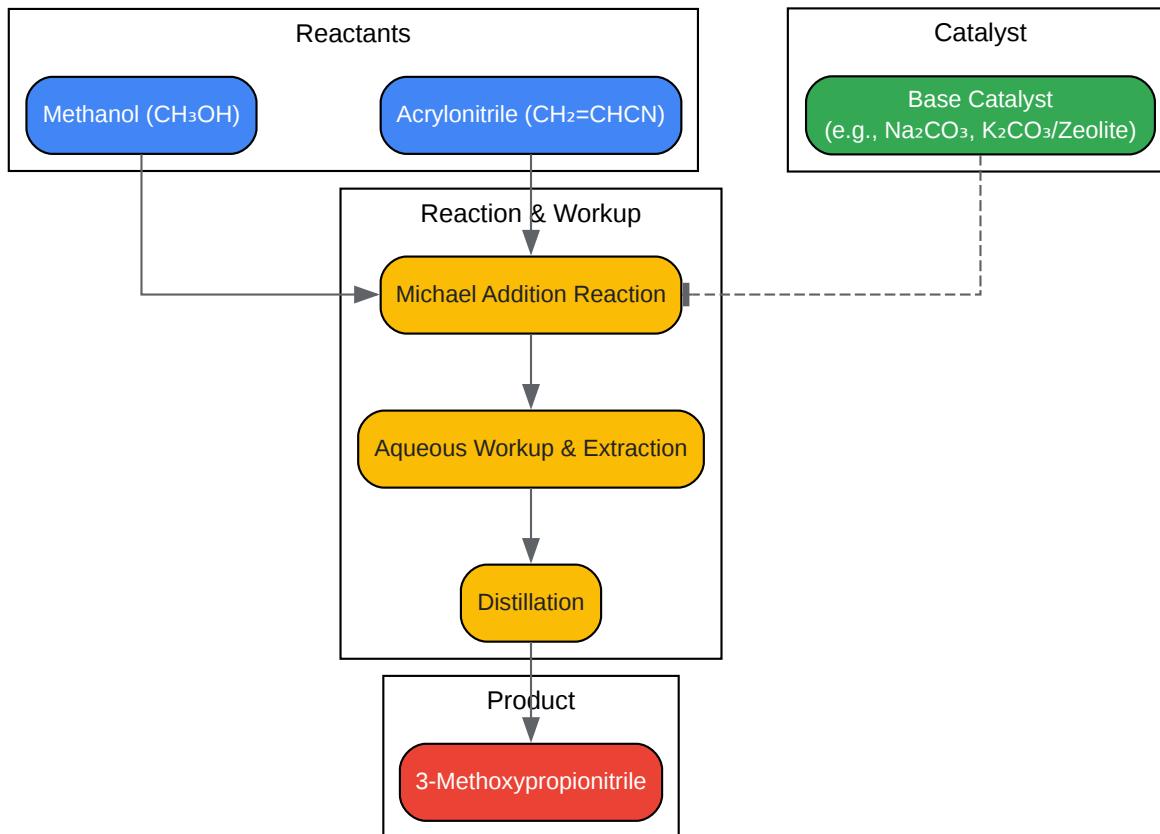
Spectroscopic analysis is crucial for the identification and characterization of **3-Methoxypropionitrile**.

¹H NMR (in CDCl₃):

Assignment	Chemical Shift (ppm)
-OCH ₃	3.41
-CH ₂ -CN	2.61
-O-CH ₂ -	3.60

¹³C NMR (in CDCl₃):

Assignment	Chemical Shift (ppm)
-OCH ₃	58.9
-CH ₂ -CN	18.5
-O-CH ₂ -	68.7
-C≡N	117.8


IR (liquid film):

Wavenumber (cm ⁻¹)	Assignment
~2930	C-H stretch (alkane)
~2250	C≡N stretch (nitrile)
~1110	C-O stretch (ether)

Mass Spectrometry (EI): The mass spectrum of **3-Methoxypropionitrile** exhibits fragmentation patterns characteristic of its structure. The molecular ion peak (M⁺) is observed at m/z = 85. Key fragments arise from the cleavage of C-C and C-O bonds. Common fragments include the loss of a methyl group (m/z = 70), a methoxy group (m/z = 54), and the cyanomethyl radical (m/z = 45), which is often the base peak.

Synthesis of 3-Methoxypropionitrile

The primary industrial and laboratory synthesis of **3-Methoxypropionitrile** is achieved through the Michael addition of methanol to acrylonitrile. This reaction is typically base-catalyzed.

[Click to download full resolution via product page](#)

Synthesis Workflow of **3-Methoxypropionitrile**

Experimental Protocols

This protocol outlines a general laboratory-scale synthesis.

Materials:

- Methanol
- Acrylonitrile
- Sodium Carbonate (Na_2CO_3)

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylonitrile (1.0 eq) in an excess of methanol (3.0-5.0 eq).
- Add a catalytic amount of sodium carbonate (0.1 eq).
- Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by fractional distillation under reduced pressure to yield pure **3-Methoxypropionitrile**.

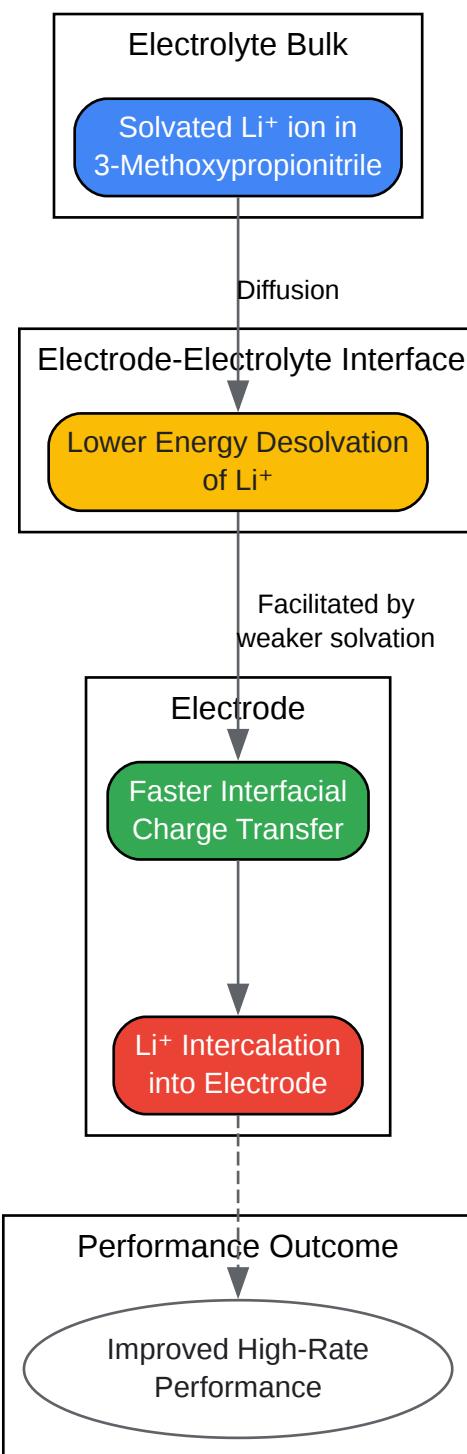
This method utilizes a solid-supported catalyst for easier separation.

Materials:

- Methanol
- Acrylonitrile
- K₂CO₃/ZSM-5 catalyst
- Solvent (optional, e.g., tert-butanol)

Procedure:

- Prepare the K_2CO_3 /ZSM-5 catalyst by impregnating ZSM-5 zeolite with an aqueous solution of potassium carbonate, followed by drying and calcination.
- In a sealed reaction vessel, combine methanol (1.5 eq) and acrylonitrile (1.0 eq).
- Add the K_2CO_3 /ZSM-5 catalyst (e.g., 10% w/w of reactants).
- Heat the mixture with vigorous stirring to 60-70 °C for 2-4 hours.
- After the reaction, cool the mixture and separate the solid catalyst by filtration.
- The liquid product can be purified by distillation. The catalyst can be washed, dried, and reused.


Applications

3-Methoxypropionitrile's properties make it suitable for several specialized applications.

Solvent in Lithium-Ion Batteries

A significant application of **3-Methoxypropionitrile** is as a co-solvent in the electrolyte of high-power lithium-ion batteries. Its lower viscosity and ability to facilitate faster ion transport at the electrode-electrolyte interface contribute to improved battery performance, particularly at high charge and discharge rates.^{[4][5]}

The mechanism involves the solvation of lithium ions (Li^+). Compared to traditional carbonate solvents, **3-Methoxypropionitrile** can lead to a less tightly bound solvation shell around the Li^+ ions, which lowers the energy barrier for desolvation at the electrode surface, thereby enhancing the charge transfer kinetics.

[Click to download full resolution via product page](#)

Role in Enhancing Li-ion Battery Performance

Chemical Intermediate

3-Methoxypropionitrile serves as a precursor in the synthesis of other valuable chemicals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to various propanoic acid and propylamine derivatives.

Safety and Handling

3-Methoxypropionitrile is a combustible liquid and should be handled with appropriate safety precautions. It can cause serious eye irritation and may cause skin irritation.[\[2\]](#)

- **Handling:** Work in a well-ventilated area, and use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Methoxypropionitrile is a chemical with a unique combination of properties that make it valuable in both research and industrial settings. Its role as a high-performance solvent in energy storage applications is of particular note. The synthetic routes are well-established, allowing for its production to meet various demands. As with all chemicals, proper safety and handling procedures are paramount to its use. This guide provides the foundational technical information for professionals working with or considering the use of **3-Methoxypropionitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxypropionitrile(110-67-8) 1H NMR [m.chemicalbook.com]
- 2. 3-Methoxypropionitrile(110-67-8) 13C NMR spectrum [chemicalbook.com]

- 3. DE2121325C2 - Process for the preparation of methoxypropionitrile - Google Patents [patents.google.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxypropionitrile (CAS 110-67-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090507#3-methoxypropionitrile-cas-110-67-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com